2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane
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Overview
Description
2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which are structural isosters of naturally occurring nucleotides, can interact easily with the biopolymers of the living system . This suggests that the compound may have a broad range of potential targets.
Mode of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . The specific interactions with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the wide range of biological activities exhibited by benzimidazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
The molecular and cellular effects of 2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane’s action would depend on its specific targets and mode of action. Given the wide range of biological activities exhibited by benzimidazole derivatives, the effects could be diverse and context-dependent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The chlorophenylmethyl group is introduced through a nucleophilic substitution reaction. The final step involves the formation of the oxolane ring through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- **1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
- **2-(2-Chlorophenyl)-1H-imidazol-4-yl}methanol
- **1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl}methanol
Uniqueness
2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane is unique due to the presence of the oxolane ring, which imparts additional chemical stability and versatility.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-(oxolan-2-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c19-14-7-2-1-6-13(14)12-21-16-9-4-3-8-15(16)20-18(21)17-10-5-11-22-17/h1-4,6-9,17H,5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZSXPLLEBJGJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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